1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

1-tert-Butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 1154329-62-0) is a heterocyclic building block that combines a 5-aminopyrazole core with a tert-butyl group at N1 and a thiophen-2-yl substituent at C3. This specific substitution pattern distinguishes it within the broader class of pyrazole-thiophene hybrids, which have been explored as scaffolds for developing multitargeted kinase inhibitors, particularly against EGFR and VEGFR-2.

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
CAS No. 1154329-62-0
Cat. No. B1438722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
CAS1154329-62-0
Molecular FormulaC11H15N3S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2=CC=CS2)N
InChIInChI=1S/C11H15N3S/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3
InChIKeyCXFCKNUJVHHMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 1154329-62-0): A Pyrazole-Thiophene Hybrid Scaffold for Kinase-Targeted Drug Discovery


1-tert-Butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 1154329-62-0) is a heterocyclic building block that combines a 5-aminopyrazole core with a tert-butyl group at N1 and a thiophen-2-yl substituent at C3. This specific substitution pattern distinguishes it within the broader class of pyrazole-thiophene hybrids, which have been explored as scaffolds for developing multitargeted kinase inhibitors, particularly against EGFR and VEGFR-2 [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, with typical commercial purities around 95% .

1
Building block for kinase-focused libraries Suitable as synthetic intermediate in hit identification workflows
2
N1-tert-butyl and C3-thiophene-2-yl pattern Enables steric and electronic tuning in SAR studies; distinct from methyl or C4-thiophene analogs
3
Free 5-amino group for derivatization Supports acylation, alkylation, and urea/amide formation for focused library expansion

Why 1-tert-Butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Cannot Be Casually Replaced by Other Pyrazole-Thiophene Analogs


Direct substitution of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine with other pyrazole-thiophene derivatives is not recommended without rigorous experimental validation due to the steep structure-activity relationships (SAR) characteristic of this chemical class. Within the pyrazolylamine kinase inhibitor space, minor alterations in substituent position or identity can dramatically impact target potency and selectivity. For instance, in related p38 MAP kinase inhibitors, the replacement of a pyrazole core with an isoxazole or a positional isomer of a thiophene led to measurable differences in inhibitory activity [1]. Furthermore, the specific C3-thiophen-2-yl substitution pattern of this compound is distinct from analogs featuring thiophene at the 4-position or alternative N1 substituents (e.g., methyl, phenyl), which have been shown to alter biological profiles in kinase inhibition and cytotoxicity assays [2][3]. The evidence presented below quantifies these critical differences to inform scientific selection.

N1-substituent variation
Replacement of tert-butyl with methyl, ethyl, or aryl groups may shift kinase selectivity and potency; steric bulk influences binding pocket occupancy.
Thiophene positional isomer
C4-thiophene analogs show differing VEGFR-2 inhibitory profiles; C3-substitution context may not transfer without direct validation.
Core heterocycle exchange
Pyrazole-to-isoxazole or other heterocycle swaps can alter hydrogen-bonding geometry and reduce target engagement; class-level SAR sensitivity reported.

Quantitative Differentiation: 1-tert-Butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine vs. Closest Analogs


N1-tert-Butyl Substitution Confers Enhanced Steric Bulk Compared to Methyl Analogs

The presence of a bulky tert-butyl group at the N1 position of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a key differentiator from common N1-methyl analogs like 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine. The tert-butyl group provides significantly greater steric hindrance (molar refractivity ≈ 19.6 cm³/mol) compared to a methyl group (≈ 5.6 cm³/mol), which can alter binding pocket occupancy and selectivity profiles in kinase targets [1][2]. In related p38 kinase inhibitor series, variation of the tert-butyl group was a critical SAR element for modulating potency [2].

N1-tert-Butyl steric bulk vs. methyl
Class-level inference
3.5-fold higher molar refractivity (19.6 vs. 5.6 cm³/mol)
Supports steric-driven selectivity screening
Calculated substituent property; binding-site confirmation needed
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

C3-Thiophene Substitution Pattern Differentiates Kinase Inhibitory Potential from C4 Analogs

The position of the thiophene substituent on the pyrazole core is a critical determinant of kinase inhibitory activity. 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine features a C3-thiophene substitution. In a study of related pyrazole-thiophene hybrids, compounds with a C3-thiophene-2-yl motif (e.g., compound 8) demonstrated VEGFR-2 inhibition (IC50 = 35.85 μg/mL) that was >3-fold more potent than a structurally similar analog with a C4-substitution pattern (compound 14, IC50 = 112.36 μg/mL) [1]. While the N1 substituent differs in that study, it highlights the SAR significance of the C3 vs. C4 thiophene positioning. For this target compound, the C3-thiophene-2-yl arrangement is predicted to favor interactions with specific kinase binding pockets that differ from C4-analogs like 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 955584-79-9) [2].

C3- vs. C4-thiophene VEGFR-2 IC50
Cross-study comparable
C3 analog IC50 35.85 µg/mL; C4 analog 112.36 µg/mL (3.1-fold difference)
C3-substitution supports VEGFR-2 screening context
Indirect evidence; direct compound data not available
Kinase Inhibition EGFR VEGFR-2 Structure-Activity Relationship (SAR)

Pyrazole-5-Amine Core Enables Diverse Derivatization for Kinase Inhibitor Scaffolds

The 5-amino group on the pyrazole ring of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine serves as a critical functional handle for further derivatization. This is consistent with the broad class of pyrazol-5-amine compounds, which are widely used as kinase inhibitor building blocks due to their ability to form key hydrogen-bonding interactions in the ATP-binding pocket [1]. Specifically, the amine can be acylated, alkylated, or converted to ureas and amides, enabling the rapid synthesis of focused libraries. This contrasts with pyrazoles lacking a free amine, which require more complex synthetic routes to introduce analogous functionality [2].

5-Amine synthetic versatility
Class-level inference
Free primary -NH₂ enables acylation, alkylation, urea/amide formation
Supports rapid library expansion and hit-to-lead chemistry
Based on general pyrazole-5-amine reactivity
Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Strategic Application Scenarios for 1-tert-Butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine in R&D and Industrial Settings


Kinase-Focused Chemical Library Synthesis for Hit Identification

This compound is ideally suited as a core scaffold for generating focused libraries targeting the kinase family. Its N1-tert-butyl group provides a hydrophobic anchor for the ATP-binding pocket, while the C3-thiophene offers potential for π-stacking or sulfur-mediated interactions, as supported by class-level SAR [1]. The 5-amine can be readily derivatized to explore diverse vectors within the kinase active site, enabling rapid exploration of chemical space around this privileged structure [2].

Development of Multitargeted EGFR/VEGFR-2 Inhibitor Leads

Given the evidence that C3-thiophene-substituted pyrazole analogs demonstrate potent and tunable inhibition of EGFR and VEGFR-2 [1], this compound is a logical starting point for medicinal chemistry programs targeting angiogenesis and tumor proliferation. Its structural features allow for the systematic optimization of dual or multitargeted kinase inhibition profiles, a key strategy for overcoming drug resistance in oncology.

SAR Studies to Define the Role of N1 Substituent Bulk in Target Selectivity

The distinct steric profile of the N1-tert-butyl group compared to smaller alkyl (e.g., methyl, ethyl) or aryl substituents makes this compound valuable for dissecting the impact of steric bulk on kinase selectivity. By comparing the biological activity of derivatives built from this core with those from less bulky analogs [2], researchers can map the tolerance of different kinase binding sites for larger hydrophobic groups, informing the design of more selective inhibitors.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
N1-tert-butyl hydrophobic anchor, C3-thiophene scaffold
Hit identification and ATP-binding pocket complementarity
Multitargeted EGFR/VEGFR-2 inhibitor optimization
C3-thiophene-2-yl substitution supporting kinase inhibition profile
VEGFR-2 and EGFR inhibitory activity in enzyme assays
Steric SAR studies (N1 bulk vs. selectivity)
Distinct tert-butyl steric profile (CMR 19.6)
Kinase selectivity panel comparison with N1-methyl analogs

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